4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine
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Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloropyrimidine moiety attached to a piperazine ring, which is further connected to another pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine typically involves the reaction of 5-chloropyrimidine-2-amine with 1-(5-methylpyrimidin-4-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques, such as crystallization and recrystallization, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic drug with a similar piperazine-pyrimidine structure.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
2-Amino-4-chloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine is unique due to its specific substitution pattern and the presence of both chloropyrimidine and methylpyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6/c1-10-6-15-9-18-12(10)19-2-4-20(5-3-19)13-16-7-11(14)8-17-13/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHFAOYQLOFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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